2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives This compound is characterized by its unique structural features, which include a chromeno-pyrimidine core, a chloro substituent, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrimidine Core: This step involves the condensation of 3-formylchromones with appropriate amines and paraformaldehyde under microwave-promoted, catalyst-free, and solvent-free conditions.
Introduction of the Chloro Substituent: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfanyl-Acetamide Linkage Formation: The final step involves the reaction of the chromeno-pyrimidine intermediate with 3-methoxyphenyl acetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
Chromeno-Pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Chloro-Substituted Compounds: Compounds with chloro substituents at different positions.
Sulfanyl-Acetamide Derivatives: Compounds with similar sulfanyl-acetamide linkages but different core structures.
Properties
IUPAC Name |
2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-32-20-9-5-8-19(14-20)28-23(31)15-34-26-21-13-17-12-18(27)10-11-22(17)33-25(21)29-24(30-26)16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMYUWKDUPXRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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